
Nona-2,4-dienal
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Descripción general
Descripción
Nona-2,4-dienal is a natural product found in Agaricus bisporus with data available.
Aplicaciones Científicas De Investigación
Food Science and Flavoring
Flavor Profile
Nona-2,4-dienal is recognized for its distinct flavor characteristics, often described as fatty and fishy . It is detected in various foods such as fish, oats, cereals, and onions. This compound may serve as a biomarker for the consumption of these foods, indicating its relevance in dietary studies .
Use as a Flavoring Agent
The compound is utilized as a flavoring agent in food products. The European Food Safety Authority (EFSA) has classified this compound among other compounds used in food flavorings, confirming its safety for consumption at specified levels . Its application extends to enhancing the sensory attributes of processed foods.
Aroma Chemistry
Contribution to Aroma Profiles
this compound is a significant contributor to the aroma of various nuts and seeds. Research indicates that it plays a crucial role in the characteristic scent of walnuts . Sensory evaluations have demonstrated that this compound, along with others like trienals, collectively defines the walnut aroma profile.
Applications in Food Technology
In the context of food technology, this compound is studied for its potential to enhance or modify flavors in fruit and vegetable products. For instance, it has been identified as an important component in the aroma of clementine peel . This application underscores its utility in flavor science and product development.
Health and Safety Assessments
Safety Evaluations
The safety of this compound has been evaluated by regulatory bodies such as the EFSA. The panel concluded that it poses no safety concern for consumers when used within established limits in animal feed and food products . This assessment is crucial for ensuring public health while leveraging the compound's beneficial properties.
Research and Development
Case Studies and Research Findings
Numerous studies have been conducted to explore the properties and effects of this compound:
- A study highlighted its presence in walnut aroma compounds and assessed sensory descriptors associated with it .
- Research into food flavorings has documented this compound's role alongside other aldehydes in creating desirable flavors .
- Investigations into off-odors have identified this compound among compounds contributing to undesirable scents in various materials .
Propiedades
Número CAS |
30551-17-8 |
---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
nona-2,4-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3 |
Clave InChI |
ZHHYXNZJDGDGPJ-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=CC=O |
SMILES canónico |
CCCCC=CC=CC=O |
Densidad |
0.850-0.870 |
Key on ui other cas no. |
30551-17-8 6750-03-4 |
Descripción física |
Slightly yellow liquid; strong, fatty, floral |
Pictogramas |
Irritant |
Solubilidad |
soluble in fixed oils; Insoluble in water soluble (in ethanol) |
Sinónimos |
2,4-nonadienal |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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